molecular formula C18H17ClN2O3 B2545204 2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde CAS No. 1607310-27-9

2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde

Cat. No.: B2545204
CAS No.: 1607310-27-9
M. Wt: 344.8
InChI Key: TWBJKMLTYGZQRL-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde is a complex organic compound characterized by its unique structure, which includes a chloro group, a hydroxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde typically involves multi-step organic reactions. One common approach is the reaction of 4-hydroxyphenylpiperazine with chloroform in the presence of a strong base, followed by subsequent reactions to introduce the aldehyde group.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted benzaldehydes and phenols.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyphenyl group can engage in hydrogen bonding, while the piperazine ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

  • 4-Chloro-2-hydroxybenzaldehyde

  • 2-Chloro-4-(4-hydroxyphenyl)benzaldehyde

  • 2-Chloro-4-(piperazine-1-carbonyl)benzaldehyde

This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation and advancement in research and industry.

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Properties

IUPAC Name

2-chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-17-11-13(1-2-14(17)12-22)18(24)21-9-7-20(8-10-21)15-3-5-16(23)6-4-15/h1-6,11-12,23H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBJKMLTYGZQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3=CC(=C(C=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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